molecular formula C10H10N2O3 B184323 3,3-Dimethyl-5-nitroindolin-2-one CAS No. 100511-00-0

3,3-Dimethyl-5-nitroindolin-2-one

Cat. No. B184323
M. Wt: 206.2 g/mol
InChI Key: UMHSOWVJQJFESZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-nitroindolin-2-one (DMNI) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a nitro group attached to the indole ring. DMNI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been used in the synthesis of other compounds, such as indoline-2-carboxylic acid (ICA) and indoline-2-carboxamide (ICA-amide).

Scientific Research Applications

1. Crystallography

  • Application : The compound “3,3-Dimethyl-5-nitroindolin-2-one” has been used in the study of crystal structures. Specifically, it was used in the formation of (Z)-3-hydrazono-5-nitroindolin-2-one – dimethyl sulfoxide (1/1), C8H6N4O3 .
  • Method : The compound was mixed with hydrazine hydrate and a few drops of acetic acid in absolute ethanol. The mixture was stirred at room temperature for 30 minutes and then refluxed for 3 hours. Ice was added directly to the hot solution, and the precipitate obtained was filtered and washed several times with water .
  • Results : The experiment yielded the product in 93% yield. Recrystallization from dimethyl sulfoxide yielded orange crystals suitable for X-ray diffraction analysis .

2. Antitumor Drug Discovery

  • Application : “3,3-Dimethyl-5-nitroindolin-2-one” has been used in the design and synthesis of a novel class of antitumor agents .
  • Method : Based on enzyme binding features of (Z)-SU5402, a β-pyrrole group was introduced at the 3-position of the indolin-2-one core, resulting in a series of novel 3,5-substituted indolin-2-ones .
  • Results : Twenty new compounds with E configuration were designed, synthesized, and bioassayed .

3. Antiviral Activity

  • Application : Indole derivatives, including “3,3-Dimethyl-5-nitroindolin-2-one”, have shown potential as antiviral agents .
  • Method : Specific derivatives were prepared and tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Results : Certain compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

4. Anti-inflammatory Activity

  • Application : Indole derivatives have been found to possess anti-inflammatory properties .
  • Method : Specific derivatives were synthesized and their anti-inflammatory activity was evaluated .
  • Results : Some compounds were found to be more potent than indomethacin, a commonly used nonsteroidal anti-inflammatory drug .

5. Antioxidant Activity

  • Application : Indole derivatives, including “3,3-Dimethyl-5-nitroindolin-2-one”, have shown potential as antioxidants .
  • Method : Specific derivatives were prepared and their antioxidant activity was evaluated .
  • Results : Certain compounds showed significant antioxidant activity .

6. Antimicrobial Activity

  • Application : Indole derivatives have been found to possess antimicrobial properties .
  • Method : Specific derivatives were synthesized and their antimicrobial activity was evaluated .
  • Results : Some compounds were found to be more potent than standard antimicrobial drugs .

properties

IUPAC Name

3,3-dimethyl-5-nitro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHSOWVJQJFESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573157
Record name 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-5-nitroindolin-2-one

CAS RN

100511-00-0
Record name 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 22 ml. fuming nitric acid in 200 ml. 80% sulphuric acid is added dropwise, with cooling, to a solution of 100 g. (0.62 mol) 3,3-dimethylindolin-2-one in 500 ml. 80% sulphuric acid. The reaction mixutre is then stirred for about 30 minutes, poured on to ice, filtered with suction, washed with water and dried. Yield: 100 g. (78% of theory); m.p. 192°-196° C. (ethyl acetate/heptane).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mertens, B Mueller-Beckmann… - Journal of medicinal …, 1987 - ACS Publications
Scheme II c, d method H (a) Alkylation;(b) Na/NH3;(c) H2S04/HN03;(d) Hz/Pd;(e) Ac20;(f) AczO/HN03;(g) HCI;(h) Hz/PtOz. erocyclic ring system. Either a suitably substituted 5-[(…
Number of citations: 50 pubs.acs.org

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